Methyl (2s)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate
Description
Methyl (2S)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a methyl ester, and a 4-pyridyl substituent. This compound is structurally significant in medicinal chemistry as a building block for peptidomimetics or protease inhibitors, where the Boc group serves as a temporary protective moiety for amines during synthesis.
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-10-5-7-15-8-6-10/h5-8,11H,9H2,1-4H3,(H,16,18)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPNTBDWQKLOBS-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=NC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2s)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate typically involves the protection of the amino group of an amino acid derivative with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2s)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate can undergo various chemical reactions, including:
Oxidation: The pyridyl group can be oxidized to form N-oxide derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the pyridyl group.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of ester groups.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: N-oxide derivatives of the pyridyl group.
Reduction: Alcohol derivatives from the reduction of the ester group.
Substitution: Free amine after the removal of the Boc group.
Scientific Research Applications
Reaction Pathways
Methyl (2S)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate can undergo several reactions:
- Oxidation : The pyridyl group can be oxidized to form N-oxide derivatives.
- Reduction : The ester group can be reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH4).
- Substitution : Removal of the Boc group under acidic conditions yields the free amine.
Chemistry
In synthetic organic chemistry, this compound serves as an intermediate in peptide synthesis and the construction of complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile building block for chemists.
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | m-Chloroperbenzoic acid | N-Oxide derivatives |
| Reduction | Lithium aluminum hydride | Alcohol derivatives |
| Substitution | Trifluoroacetic acid | Free amine |
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. The protected amino acid can be deprotected to yield free amines that participate in biochemical processes, including enzyme inhibition.
Medicine
The compound is investigated for its potential in drug development, particularly in designing enzyme inhibitors. Its structure allows for interactions that are crucial in medicinal chemistry, particularly in targeting specific biological pathways.
Case Study 1: Enzyme Inhibition
A study explored the use of this compound as a scaffold for developing inhibitors against specific enzymes involved in metabolic pathways. By modifying the pyridyl group, researchers were able to enhance binding affinity and selectivity towards target enzymes.
Case Study 2: Peptide Synthesis
In another research project, this compound was utilized in synthesizing a peptide that mimics natural substrates of proteolytic enzymes. The Boc group provided stability during synthesis while allowing for subsequent deprotection to yield active peptides.
Mechanism of Action
The mechanism of action of Methyl (2s)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme inhibition and protein binding.
Comparison with Similar Compounds
Substituent Variations and Physical Properties
The compound’s structural analogs differ primarily in the aromatic substituent and protective groups. Key examples include:
Key Observations :
- Fluorinated Analogs : The 3,5-difluorophenyl derivative () exhibits a melting point of 78–80°C and a predicted boiling point of ~398.5°C. Fluorine atoms increase lipophilicity and metabolic stability, making such analogs suitable for CNS-targeting drug candidates .
- Hydroxyphenyl Analogs : The 4-hydroxyphenyl variant () likely has higher polarity due to the hydroxyl group, enhancing aqueous solubility. However, the hydroxyl group may require protection (e.g., as a silyl ether, as in ) during synthetic steps to prevent unwanted side reactions .
- Pyridyl vs. Phenyl : The 4-pyridyl group in the target compound introduces basicity (pKa ~6.7 for pyridine), which may improve solubility in acidic environments compared to fluorinated or hydroxylated phenyl analogs. This property is advantageous for oral bioavailability .
Biological Activity
Methyl (2S)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate, also known by its CAS number 187035-39-8, is an amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and biochemical research.
Chemical Structure and Properties
The molecular formula of this compound is C14H20N2O4, with a molecular weight of 280.32 g/mol. The presence of the pyridyl group enhances its biological activity through potential interactions such as hydrogen bonding and π-π stacking, making it a candidate for enzyme inhibitors and other biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C14H20N2O4 |
| Molecular Weight | 280.32 g/mol |
| CAS Number | 187035-39-8 |
This compound has been investigated for its role in enzyme-substrate interactions, particularly in the context of drug design. The compound can undergo various chemical reactions that modify its activity, including:
- Oxidation : The pyridyl group can be oxidized to form N-oxide derivatives.
- Reduction : The ester group can be reduced to yield corresponding alcohols.
- Substitution : The Boc group can be removed under acidic conditions to produce free amines.
These transformations are crucial for optimizing biological activity and specificity against target enzymes.
Case Studies and Research Findings
- Enzyme Inhibition Studies : Research has shown that derivatives of this compound exhibit micromolar to nanomolar inhibition against various targets, including kinases and proteases. For instance, studies on related compounds have demonstrated their effectiveness in inhibiting HSET (KIFC1), a kinesin involved in mitotic spindle formation in cancer cells .
- Cell Permeability and Selectivity : Investigations into the structural modifications of this compound have revealed that specific linker compositions can enhance cell permeability while maintaining selectivity for target proteins. This is particularly relevant in the development of PROTACs (Proteolysis Targeting Chimeras), where the balance between hydrophobicity and polar surface area is critical for cellular uptake .
- Synthesis and Industrial Applications : The synthesis of this compound typically involves protecting the amino group with a Boc group using di-tert-butyl dicarbonate in the presence of bases like triethylamine. This synthetic route is scalable for industrial applications, highlighting its relevance in pharmaceutical manufacturing.
Q & A
Basic Questions
Q. What are the common synthetic routes for Methyl (2S)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, similar tert-butoxycarbonyl (Boc)-protected amino esters are prepared by reacting Boc-protected amines with activated pyridyl derivatives under reflux in polar solvents like acetic acid or THF. Reaction optimization involves adjusting temperature (e.g., 20°C vs. reflux), time (2–48 hours), and stoichiometry to maximize yield. Silica gel chromatography is commonly used for purification, as seen in compounds with 32–91% yields depending on substituents and conditions .
- Key Parameters :
| Reaction Component | Typical Conditions | Yield Range |
|---|---|---|
| Temperature | 20°C to reflux | 32–91% |
| Solvent | Acetic acid, THF | - |
| Purification | Column chromatography | - |
Q. How is the stereochemical integrity of the (2S)-configuration verified during synthesis?
- Methodological Answer : Chiral purity is confirmed using polarimetry (measuring optical rotation) and chiral HPLC. For instance, in related Boc-protected amino acid derivatives, optical rotation values (e.g., in 3 N NaOH) and retention times in chiral columns are compared to standards . Nuclear Overhauser Effect (NOE) in NMR can also validate spatial arrangements of substituents .
Q. What spectroscopic techniques are used to characterize this compound, and how are conflicting data resolved?
- Methodological Answer :
- NMR : H and C NMR identify protons and carbons near electronegative groups (e.g., pyridyl N, ester O). For example, pyridyl protons resonate at δ 8.5–7.5 ppm, while Boc methyl groups appear as singlets near δ 1.4 ppm . Discrepancies in peak assignments are resolved via 2D experiments (COSY, HSQC).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 293.3 observed in analogs ). Discrepancies between calculated and observed masses may indicate impurities or incorrect adduct formation.
- IR : Stretching frequencies for NH (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How do reaction conditions influence competing pathways in the synthesis of pyridyl-substituted Boc-protected amino esters?
- Methodological Answer : Competing side reactions (e.g., epimerization, over-alkylation) are minimized by controlling temperature and solvent polarity. For example, lower temperatures (20°C) reduce racemization but may slow reaction kinetics, as seen in a 32% yield for a pyridyl derivative synthesized at 20°C versus 91% under reflux . Advanced optimization employs Design of Experiments (DoE) to balance variables like pH, solvent dielectric constant, and catalyst loading.
Q. What strategies are employed to resolve contradictions in biological activity predictions for this compound?
- Methodological Answer : Computational tools (e.g., PASS, molecular docking) predict interactions with targets like kinases or GPCRs. Discrepancies between in silico and experimental results are addressed by:
Validating docking poses with molecular dynamics simulations.
Testing in vitro binding assays (e.g., SPR, ITC) to confirm affinity .
For example, pyridyl groups may enhance π-stacking with aromatic residues in enzymes, but steric hindrance from the Boc group could reduce accessibility .
Q. How can this compound serve as a precursor in peptide-mimetic drug discovery?
- Methodological Answer : The Boc group is selectively deprotected using TFA/CH₂Cl₂ (1:1) to expose the amino group for peptide coupling via HATU/DIPEA. The pyridyl moiety can act as a bioisostere for phenyl rings, improving solubility or target engagement. For instance, analogs like (2S)-2-amino-3-(4’-phenylpyridin-2’-yl)propanoic acid hydrochloride are synthesized via acid hydrolysis of the methyl ester .
Data Analysis and Application Questions
Q. How does the pyridyl substituent influence the compound’s physicochemical properties compared to phenyl analogs?
- Methodological Answer : Pyridyl groups increase polarity (logP reduction by ~0.5–1.0 units) and hydrogen-bonding capacity, as evidenced by HPLC retention time shifts. Solubility in aqueous buffers (e.g., PBS pH 7.4) is tested via nephelometry, with pyridyl derivatives showing 2–3× higher solubility than phenyl analogs .
Q. What are the challenges in crystallizing this compound, and how are they overcome?
- Methodological Answer : Crystallization is hindered by the flexible Boc group and polar pyridyl moiety. Strategies include:
- Using mixed solvents (e.g., EtOH/water) to slow nucleation.
- Co-crystallization with tartaric acid to exploit chiral recognition, as demonstrated in tert-butyl-3-(4-oxo-2-thioxopyrimidinyl)propanoate (CCDC 876008) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
